molecular formula C12H11ClN2OS B13887216 2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide

2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B13887216
M. Wt: 266.75 g/mol
InChI Key: UDIRKUTXJRHMIU-UHFFFAOYSA-N
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Description

2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide is an organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is known for its efficiency in producing thiazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Hantzsch synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide is unique due to its specific substitution pattern on the thiazole ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

2-[2-(3-chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C12H11ClN2OS/c1-7-2-3-8(4-10(7)13)12-15-9(6-17-12)5-11(14)16/h2-4,6H,5H2,1H3,(H2,14,16)

InChI Key

UDIRKUTXJRHMIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N)Cl

Origin of Product

United States

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